N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide
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Overview
Description
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is a compound that features a thiophene ring, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide typically involves the condensation of 3-chloro-4-pyrrolidin-1-ylphenylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H15ClN2OS |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-10-11(17-15(19)14-4-3-9-20-14)5-6-13(12)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2,(H,17,19) |
InChI Key |
MFTIGMUEIADPNR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl |
Origin of Product |
United States |
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